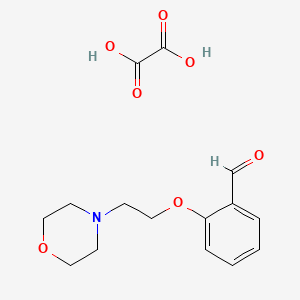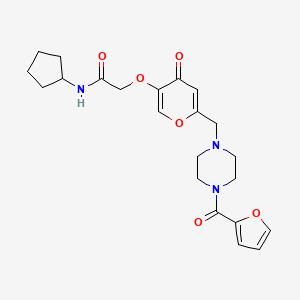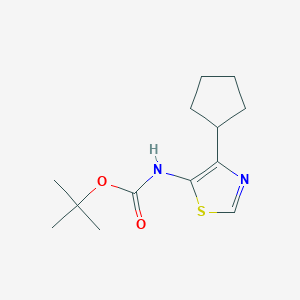
4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, also known as this compound (FBQ), is a quinoxalinone derivative that has been used in various scientific research applications. It is a highly potent compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. FBQ has also been studied for its potential use in the treatment of various diseases and disorders.
Scientific Research Applications
Synthesis and Reactions of Quinoxaline Derivatives
Quinoxaline derivatives, including those structurally related to 4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, are synthesized through reactions with various halides and undergo transformations that yield compounds with potential biological activities. The synthesis process involves the reaction of 3-methyl-2(1H)quinoxalinone with alkyl, benzyl, and arenesulfonyl halides under specific conditions, demonstrating the compound's versatility in forming various quinoxalinone derivatives (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984).
Antagonistic and Agonistic Properties
Quinoxalinone derivatives have been shown to interact with the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This highlights the compound's relevance in studying neurotransmitter receptors and their potential therapeutic applications. The synthesis of these derivatives involves complex chemical reactions starting from basic components, leading to compounds with high affinity for the GABAA/benzodiazepine receptor (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
One-Step Synthesis of Quinazolinones
The compound is structurally related to 4(3H)-quinazolinones, which can be synthesized in a single step from 2-fluoro substituted benzoyl chlorides and 2-amino-N-heterocycles. This process demonstrates the compound's utility in generating fluorinated analogs of quinazolinones, which may have enhanced biological activity due to the incorporation of fluorine atoms (Deetz, Malerich, Beatty, & Smith, 2004).
Photophysical Properties and Application in Fluorogenic Probes
Quinoxalin-2(1H)-ones, similar in structure to the compound of interest, have been explored for their fluorescence behavior, leading to the development of a quinoxalinone-based chemoprobe for the detection of hydrogen sulfide. This application underlines the compound's potential in creating sensitive and specific tools for biological and chemical detection (Renault, Renard, & Sabot, 2017).
properties
IUPAC Name |
4-benzoyl-1-[(3-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c1-16-22(27)25(15-17-8-7-11-19(24)14-17)20-12-5-6-13-21(20)26(16)23(28)18-9-3-2-4-10-18/h2-14,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFCLKMLUAYMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B2603323.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-methylpropanamide](/img/structure/B2603324.png)


![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2603333.png)



![(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2603341.png)
![4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2603342.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2603343.png)
